molecular formula C28H28FN3O3S B2726966 6-Ethyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)sulfonylquinoline CAS No. 872207-08-4

6-Ethyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)sulfonylquinoline

Cat. No. B2726966
CAS RN: 872207-08-4
M. Wt: 505.61
InChI Key: ZSKNTZFFEFQQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including an ethyl group, a piperazine ring, a sulfonyl group, and a quinoline ring. The presence of these functional groups suggests that the compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. Detailed structural analysis would typically involve techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For instance, the piperazine ring could potentially undergo reactions with acids or bases, and the sulfonyl group could potentially react with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These properties could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .

Scientific Research Applications

Antimicrobial Studies

  • Synthesis and Antimicrobial Activity : A study detailed the synthesis and antimicrobial activities of fluoroquinolone-based compounds, emphasizing their potent antibacterial and antifungal properties. The research highlighted the potential of these compounds in combating microbial infections (Patel & Patel, 2010).

Photophysical Properties

  • Photochemistry and Luminescent Properties : Research into the photochemistry of ciprofloxacin, a close relative, in aqueous solutions revealed insights into the photostability and reactivity under light exposure, which could inform the development of light-sensitive therapeutic agents and diagnostic tools (Mella, Fasani, & Albini, 2001). Another study on the luminescent properties of naphthalimides with piperazine substituent demonstrated the impact of structural modifications on fluorescence, offering a pathway to novel fluorescence-based applications (Gan, Chen, Chang, & Tian, 2003).

Synthesis and Structural Analysis

  • Synthetic Approaches and Molecular Structure : Efforts to synthesize novel fluoroquinolone derivatives and analyze their structure through crystallography have been detailed, providing a foundation for further chemical modifications and optimizations for specific scientific applications (Hashimoto et al., 2007).

Future Directions

Future research could potentially explore the synthesis of this compound, its physical and chemical properties, and its potential uses. For instance, if the compound shows promising neuroprotective and anti-neuroinflammatory properties, it could be further studied for potential use in treating neurodegenerative diseases .

properties

IUPAC Name

6-ethyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O3S/c1-3-20-4-13-26-25(18-20)28(32-16-14-31(15-17-32)22-7-5-21(29)6-8-22)27(19-30-26)36(33,34)24-11-9-23(35-2)10-12-24/h4-13,18-19H,3,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKNTZFFEFQQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.